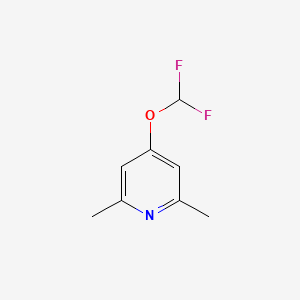

(2S)-3-cyclohexyl-2-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-3-cyclohexyl-2-hydroxypropanoic acid” is a chemical compound . It’s widely used in scientific research with diverse applications ranging from drug development to polymer synthesis.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . High-resolution mass spectrometry (MS) is also extensively used for the analysis of molecular structures .Chemical Reactions Analysis

Chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Mécanisme D'action

Target of Action

It is structurally similar to (2s)-2-hydroxyoctanoic acid, which is known to interact withHydroxyacid oxidase 1 and (S)-mandelate dehydrogenase . These enzymes play crucial roles in various metabolic processes.

Mode of Action

Based on its structural similarity to other hydroxy acids, it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity .

Biochemical Pathways

Hydroxy acids like this compound are often involved in various metabolic pathways, including those related to energy production and cellular maintenance .

Pharmacokinetics

Hydroxy acids are generally known to have good bioavailability due to their polarity and ability to form hydrogen bonds .

Result of Action

Hydroxy acids are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

The action of (2S)-3-cyclohexyl-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, temperature and the presence of other molecules can also affect the stability and efficacy of the compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-cyclohexyl-2-hydroxypropanoic acid involves the conversion of a cyclohexene derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Cyclohexene is reacted with bromine in the presence of sodium hydroxide to form 1,2-dibromocyclohexane.", "1,2-dibromocyclohexane is reduced with sodium borohydride to form cyclohexyl-1,2-ethanediol.", "Cyclohexyl-1,2-ethanediol is oxidized with hydrochloric acid to form cyclohexyl-2-hydroxypropanal.", "Cyclohexyl-2-hydroxypropanal is reacted with sodium bicarbonate to form (2S)-3-cyclohexyl-2-hydroxypropanoic acid.", "The product is purified through recrystallization using methanol, ethanol, and water." ] } | |

Numéro CAS |

62377-41-7 |

Formule moléculaire |

C9H16O3 |

Poids moléculaire |

172.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.